4-Methoxy-3-methylbenzofuran-2-carboxylic acid
Overview
Description
4-Methoxy-3-methylbenzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are a class of heterocyclic compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of benzofuran and its derivatives make them a privileged structure in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 4-Methoxy-3-methylbenzofuran-2-carboxylic acid, often involves palladium-catalyzed cross-coupling reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid undergoes a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .
Industrial Production Methods: Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, halogenated compounds, and strong acids or bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed cross-coupling reaction with 4-iodoanisole results in the formation of a biaryl compound .
Scientific Research Applications
4-Methoxy-3-methylbenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group at the C-6 position of benzofuran is essential for its antibacterial activity, and the functional groups at the C-3 position play an important role in its selectivity . The compound’s unique structural features enable it to interact with various biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
3-Methylbenzofuran-2-carboxylic acid: A benzofuran derivative with similar structural features.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Uniqueness: 4-Methoxy-3-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy and methyl groups at specific positions on the benzofuran ring enhances its pharmacological properties and makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
4-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-9-7(14-2)4-3-5-8(9)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJKFAUPYMUFOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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